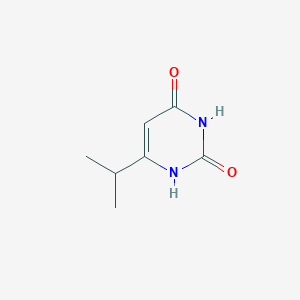

6-Isopropylpyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIMNPVKIBHLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289008 | |

| Record name | 6-isopropylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58289-27-3 | |

| Record name | NSC58560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-isopropylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Isopropylpyrimidine 2,4 1h,3h Dione and Analogues

Established Synthetic Routes and Reaction Conditions

The construction of the pyrimidine-2,4(1H,3H)-dione core and its subsequent functionalization can be achieved through several strategic approaches. These methodologies offer flexibility in accessing a diverse range of substituted uracil (B121893) derivatives.

Cyclization Reactions in Pyrimidine-2,4(1H,3H)-dione Synthesis

A cornerstone in the synthesis of 6-isopropylpyrimidine-2,4(1H,3H)-dione is the cyclocondensation reaction between a β-ketoester and urea (B33335). Specifically, the reaction of ethyl 4-methyl-3-oxopentanoate (B1262298) with urea provides a direct route to the target molecule. This reaction is typically performed under acidic or basic conditions, with the enolic form of the β-ketoester reacting with urea to form the heterocyclic ring.

This general strategy is widely applicable to the synthesis of various 6-substituted pyrimidine-2,4(1H,3H)-diones by selecting the appropriate β-ketoester. For instance, the reaction of acetoacetic ester with urea yields 6-methyluracil.

Furthermore, cycloaddition reactions represent a powerful tool for constructing the pyrimidine (B1678525) framework. [4+2] and [3+3] cycloaddition strategies have been developed for the synthesis of pyrimidine derivatives, offering access to a variety of substitution patterns. nih.gov For example, 2-trifluoromethyl-1,3-diazabutadienes can undergo a [4+2] cycloaddition to yield 2-trifluoromethylpyrimidines. mdpi.com

A notable example of cyclization involves the reaction of 6-aminouracils with various reagents. For instance, 6-aminouracil (B15529) can be converted into pyrido[2,3-d]pyrimidines through reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). Suitably functionalized pyrimidine-2,4-diones can also undergo intramolecular cyclization to yield novel fused heterocyclic systems.

Acid-Amine Coupling Approaches

Amide bond formation through acid-amine coupling is a fundamental transformation in organic synthesis and can be employed in the elaboration of pyrimidine-2,4(1H,3H)-dione scaffolds. While not a direct method for the primary ring formation, it is crucial for introducing substituents, particularly at the nitrogen atoms or on side chains attached to the pyrimidine core.

Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with additives like HOBt (Hydroxybenzotriazole) are commonly used to facilitate the formation of an amide linkage between a carboxylic acid-functionalized pyrimidine derivative and an amine. growingscience.comresearchgate.net These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). For instance, a series of dioxopiperidinamide derivatives have been synthesized using an amide coupling reaction employing EDC and HOBt. researchgate.net

Challenges can arise with sterically hindered substrates or electron-deficient amines, sometimes requiring alternative strategies or more potent coupling agents. growingscience.com For example, a protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically demanding substrates.

Blaise Reaction in β-Ketoester Preparation for Pyrimidine Scaffolds

The Blaise reaction is a valuable method for the synthesis of β-ketoesters, which are key precursors for the construction of the pyrimidine-2,4(1H,3H)-dione ring. wikipedia.orgorganic-chemistry.org This reaction involves the zinc-mediated coupling of a nitrile with an α-haloester. wikipedia.org The resulting intermediate can be hydrolyzed under acidic conditions to yield the desired β-ketoester. organic-chemistry.org

For the synthesis of this compound, the required precursor is ethyl 4-methyl-3-oxopentanoate. This can be prepared via the Blaise reaction by reacting isobutyronitrile (B166230) with ethyl bromoacetate (B1195939) in the presence of activated zinc.

| Reactants | Product | Reaction Conditions |

| Isobutyronitrile, Ethyl bromoacetate | Ethyl 4-methyl-3-oxopentanoate | Activated Zinc, THF, reflux followed by acidic workup |

| Aliphatic/Aromatic Nitriles, α-Bromo esters | β-Keto esters | Activated Zinc, THF, reflux, slow addition |

Table 1: Examples of Blaise Reaction for β-Ketoester Synthesis

Improved procedures for the Blaise reaction have been developed to address issues such as low yields and side reactions. These modifications often involve the use of activated zinc, tetrahydrofuran (B95107) (THF) as the solvent, and slow addition of the α-haloester to minimize self-condensation. organic-chemistry.org

N-Alkylation and Substituent Introduction Strategies

The functionalization of the pyrimidine-2,4(1H,3H)-dione core through N-alkylation is a common strategy to modify the properties of the molecule. Alkylation can occur at the N1 and N3 positions of the uracil ring. The regioselectivity of the alkylation can often be controlled by the reaction conditions and the nature of the substituents already present on the ring.

Common alkylating agents include alkyl halides (e.g., ethyl iodide) and dialkyl sulfates, often in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.netorganic-chemistry.org For instance, the reaction of uracil derivatives with ethyl iodide in the presence of DMAP as a catalyst can lead to N-alkylated products. rsc.org In some cases, selective N1 alkylation of N3-substituted pyrimidines can be achieved. researchgate.net

Introducing substituents at other positions of the pyrimidine ring can be accomplished through various methods. For example, the synthesis of 6-substituted pyrimidine-2,4-diones can be achieved by starting with a substituted precursor, such as the reaction of urea with a substituted β-ketoester. Alternatively, functional groups on a pre-formed pyrimidine ring can be modified. For example, 6-aminopyrimidine-2,4-diones can be synthesized from urea and cyanoacetic acid. medwinpublishers.com

Palladium(0)-Catalyzed Coupling Reactions

Palladium(0)-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrimidine analogues, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant.

The Suzuki-Miyaura coupling involves the reaction of a halopyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is effective for introducing aryl or vinyl substituents onto the pyrimidine ring. For example, 2-(6-bromo-2-pyridyl)pyrimidines have been coupled with various substituted phenyl, pyridyl, and benzyl (B1604629) zinc chlorides in the presence of tetrakis(triphenylphosphine)palladium(0).

The Buchwald-Hartwig amination allows for the formation of N-aryl or N-alkyl bonds by coupling a halopyrimidine with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction provides a direct route to aminopyrimidines.

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Halopyrimidine, Boronic acid/ester | Pd(0) catalyst, Base | Aryl/Vinyl-substituted pyrimidine |

| Buchwald-Hartwig | Halopyrimidine, Amine | Pd(0) catalyst, Phosphine ligand, Base | Aminopyrimidine |

Table 2: Palladium(0)-Catalyzed Coupling Reactions for Pyrimidine Functionalization

Biginelli Reaction and Multi-Component Approaches

The Biginelli reaction is a classic multi-component reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgbeilstein-journals.org This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). wikipedia.org

While the direct synthesis of this compound via a traditional Biginelli reaction is not typical as it generally produces dihydropyrimidines, modifications and subsequent oxidation steps can lead to the fully aromatized pyrimidine-2,4(1H,3H)-dione. More relevantly, the Biginelli reaction is a powerful tool for generating a wide variety of analogues with diverse substitution patterns at the 4, 5, and 6 positions of the dihydropyrimidine (B8664642) ring by varying the aldehyde and β-dicarbonyl components. ichem.mdamazonaws.com

For example, the reaction of an aryl aldehyde, ethyl acetoacetate (B1235776), and urea yields a 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. wikipedia.org The use of different β-ketoesters, such as ethyl 4-methyl-3-oxopentanoate, in a Biginelli-type reaction would lead to 6-isopropyl substituted dihydropyrimidines. These dihydropyrimidine products can then serve as intermediates for further chemical transformations.

Synthesis via Reactions of Carbonyl Compounds with Amidines

The reaction between carbonyl compounds and amidines represents a fundamental approach to constructing the pyrimidine ring. sciforum.net Amidines are a class of nitrogenous compounds that serve as valuable precursors for a wide array of azaheterocycles, including pyrimidines. sciforum.netresearchgate.net This method generally involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. The amidine provides the N-C-N fragment that closes the six-membered ring.

Amidine derivatives are frequently employed in the synthesis of various heterocycles like imidazoles, triazoles, and pyrimidines. nih.gov The direct, atom-economical addition of amines to nitriles is a common and straightforward method for preparing the amidine precursors themselves. sciforum.netnih.gov While a direct synthesis of this compound using this specific route is not extensively detailed in the provided literature, the general principle is well-established. For instance, N-uracil amidines, synthesized from 6-chlorouracil (B25721) and various amidines, have been used as starting materials to create structurally diverse pyrimidouracils through oxidative coupling reactions. mdpi.com

The general reaction pathway involves the initial nucleophilic attack of an amidine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the final pyrimidine ring system.

Precursor Compounds and Intermediate Derivatization

The choice of starting materials and the strategic derivatization of intermediates are critical in the synthesis of substituted uracils. Key precursors include barbituric acid derivatives and substituted propanoates, which offer versatile handles for introducing the desired isopropyl group and other functionalities.

5-Isopropylbarbituric acid is a readily available and versatile precursor for synthesizing C5- and C6-substituted uracil analogues. nih.gov A notable example is the synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. nih.gov In this process, 5-isopropylbarbituric acid is treated with a mixture of phosphorus oxychloride and N,N-dimethylaniline. This reaction converts the barbituric acid into the intermediate 5-isopropyl-2,4,6-trichloropyrimidine. Subsequent hydrolysis of this intermediate using sodium hydroxide, followed by acidification, yields the target 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. nih.gov More broadly, samarium(II) iodide-mediated reduction of α-amino alcohols derived from barbituric acids can generate N-acyliminium ions, providing a pathway to a range of C6-substituted 5,6-dihydrouracils with excellent stereoselectivity. nih.gov

Table 1: Synthesis of a 6-Chloro-5-isopropyluracil Analogue from 5-Isopropylbarbituric Acid nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Yield |

|---|---|---|---|---|

| 5-Isopropylbarbituric Acid | 1. Phosphorus oxychloride, N,N-dimethylaniline 2. 10% Sodium hydroxide, Hydrochloric acid | 5-Isopropyl-2,4,6-trichloropyrimidine | 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | 74% |

Substituted β-keto esters, such as derivatives of propanoic acid, are classic precursors for constructing the uracil ring. The general method involves the condensation of a β-keto ester with urea or thiourea. For the synthesis of 6-isopropyluracil analogues, an appropriately substituted precursor like ethyl 4-methyl-3-oxopentanoate is used.

A documented synthesis involves the reaction of ethyl 4-methyl-3-oxopentanoate with thiourea in the presence of sodium ethoxide in ethanol (B145695) to produce 6-iso-Propyl-2-thiouracil. jppres.com Similarly, ethyl 3-cyclopropyl-3-oxopropionate can be condensed with urea to form 6-cyclopropyl-uracil. jppres.com These reactions exemplify the "Type A" or Pinner synthesis of pyrimidines, which builds the ring from a C-C-C fragment (the β-keto ester) and a N-C-N fragment (urea or thiourea). Another related approach uses methyl 3-amino-3-(2-chlorophenyl)propanoate as a precursor in a multi-step synthesis to yield dihydropyrimidine-2,4(1H,3H)-dione derivatives. ias.ac.in

Table 2: Synthesis of 6-Alkyluracil Analogues from Substituted Propanoate Precursors jppres.com

| Precursor | Co-reactant | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| Ethyl 4-methyl-3-oxopentanoate | Thiourea | Sodium ethoxide/Ethanol | 6-iso-Propyl-2-thiouracil | Not specified |

| Ethyl 3-cyclopropyl-3-oxopropionate | Urea | Sodium ethoxide/Ethanol | 6-Cyclopropyl-uracil | 21% |

Recent Advances and Novel Synthetic Protocols

Modern synthetic chemistry continually seeks to improve efficiency, yield, and environmental friendliness. Recent advances in the synthesis of this compound and its analogues reflect these goals, incorporating methods such as catalyst-free reactions and microwave-assisted synthesis. researchgate.netmdpi.com

A notable development is the catalyst-free synthesis of novel 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives. researchgate.net This method involves the reaction of 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione with various amines in 1-propanol (B7761284) under reflux conditions, achieving high yields without the need for a catalyst. researchgate.net For example, the reaction with benzylamine (B48309) at 90°C resulted in a 92% yield of the corresponding product. researchgate.net This approach is advantageous as it simplifies purification and reduces costs and potential metal contamination.

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions and improving yields. mdpi.com For instance, a highly efficient, solvent-free procedure for preparing spiro pyridodipyrimidines has been developed using the reaction of 1,3-dimethyl-6-aminouracil with various diketones under microwave irradiation. researchgate.net While not a direct synthesis of the target compound, this demonstrates the applicability of modern techniques to uracil chemistry.

Furthermore, novel protocols involving metal-catalyzed or mediated reactions are expanding the toolkit for creating pyrimidine derivatives. sciforum.net These include palladium-catalyzed isocyanide insertion for amidine synthesis and hypervalent iodine-mediated oxidative coupling of N-uracil amidines with methylarenes to form pyrimidouracils. mdpi.com The generation of aminal radicals from amidines via reduction also presents a novel method for C-C bond formation. nih.gov

Scalability Considerations for Research Synthesis

When preparing compounds for extensive research, the scalability of the synthesis is a crucial factor. An ideal synthesis for producing gram-scale quantities should be efficient, cost-effective, and procedurally simple.

The catalyst-free synthesis of 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives is presented as a method that can be efficiently scaled for industrial production. researchgate.net The absence of a catalyst eliminates costs associated with the catalyst itself and its removal from the final product. The use of common solvents and reflux conditions also lends itself to larger-scale setups. Similarly, methods for synthesizing N6-phosphorylated iminosydnones have been shown to be efficient for preparing gram-scale quantities, highlighting that with careful planning, heterocyclic syntheses can be scaled up. nih.gov

Conversely, multi-step syntheses involving complex purification steps, such as column chromatography, can be challenging to scale. Therefore, routes that result in products that can be purified by simple recrystallization are often preferred. The synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, which is purified by crystallization from ethanol, is an example of a scalable procedure. nih.gov The selection of readily available and inexpensive starting materials, such as 5-isopropylbarbituric acid or simple β-keto esters, is another key consideration for the economical production of research quantities. nih.govjppres.com

Chemical Reactivity and Transformation Studies of 6 Isopropylpyrimidine 2,4 1h,3h Dione

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 6-isopropyluracil is generally considered electron-deficient due to the presence of the two electron-withdrawing carbonyl groups and the ring nitrogen atoms. This deactivation makes classical electrophilic aromatic substitution reactions, common for benzene (B151609) and other aromatic systems, less favorable. masterorganicchemistry.comlibretexts.org However, the presence of the electron-donating isopropyl group at the 6-position can partially counteract this effect, directing potential electrophilic attack to the 5-position. For electrophilic substitution to occur, a strong electrophile is typically required. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Substitution of 6-Isopropyluracil

| Position | Electronic Effect of Substituents | Predicted Reactivity towards Electrophiles |

|---|---|---|

| 5 | Activated by the C6-isopropyl group (ortho, para-directing) and deactivated by the C4-carbonyl group (meta-directing). | Most likely site for electrophilic attack due to the activating effect of the alkyl group. |

| 1, 3 (N-H) | Acidic protons can be substituted under basic conditions. | Susceptible to alkylation and other substitutions. |

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. chemistrytalk.orgwikipedia.org Nucleophilic substitution reactions are more likely to occur, particularly at positions activated by the carbonyl groups. The C6 position, bearing the isopropyl group, could also be a site for nucleophilic displacement if a suitable leaving group were present. However, direct nucleophilic substitution on the unsubstituted ring is not a common pathway. More typically, nucleophilic attack occurs at the carbonyl carbons or at the C5-C6 double bond via a Michael-type addition.

Oxidation and Reduction Pathways

The 6-isopropyluracil molecule possesses sites that are susceptible to both oxidation and reduction. The pyrimidine ring and the isopropyl group can undergo oxidative transformations. Studies on analogous compounds, such as 6-methyluracil, have shown that peroxydisulfate (B1198043) oxidation can lead to the introduction of a hydroxyl group at the 5-position. nih.gov This suggests that 6-isopropyluracil could be oxidized to 5-hydroxy-6-isopropyluracil under similar conditions. The reaction proceeds via a radical mechanism, and its efficiency can be influenced by catalysts and reaction conditions. nih.gov

The isopropyl group is also a potential site for oxidation, which could lead to the formation of a tertiary alcohol or further oxidation to a ketone. Autoxidation, a process involving the reaction with atmospheric oxygen, can be a degradation pathway for organic molecules with susceptible C-H bonds, such as the tertiary C-H bond in the isopropyl group. nih.govnih.gov

Information regarding the reduction of 6-isopropyluracil is less specific in the available literature. However, the C5-C6 double bond in the uracil (B121893) ring is known to be susceptible to reduction. Catalytic hydrogenation, for example, could potentially reduce this double bond to yield 6-isopropyldihydrouracil. The carbonyl groups can also be reduced under more forcing conditions, but this would likely lead to the loss of the characteristic pyrimidine-2,4-dione structure.

Condensation Reactions and Ring Annulation

The presence of the N-H protons and the carbonyl groups in 6-isopropyluracil provides opportunities for condensation reactions. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orgnih.gov For instance, the N-H groups can react with aldehydes or ketones to form N-substituted derivatives.

Furthermore, functionalization of the 6-isopropyluracil scaffold can lead to more complex condensation pathways. For example, if a formyl group were introduced at the 5-position, the resulting aldehyde could undergo Knoevenagel condensation with active methylene (B1212753) compounds. cas.cz This type of reaction is valuable for the synthesis of more complex, substituted uracil derivatives.

Investigating Degradation Mechanisms: Autoxidation and Hydrolysis

Understanding the degradation pathways of 6-isopropyluracil is important for assessing its stability. Two primary mechanisms of degradation for such a molecule are autoxidation and hydrolysis.

Autoxidation: As mentioned previously, the tertiary C-H bond in the isopropyl group is a potential site for autoxidation. This process is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. The initial product would be a hydroperoxide, which could then undergo further reactions to form alcohols, ketones, or lead to cleavage of the isopropyl group. The uracil ring itself can also be susceptible to oxidative degradation, potentially leading to ring-opening products.

Hydrolysis: The pyrimidine ring in 6-isopropyluracil contains amide-like linkages (lactam structures) that can be susceptible to hydrolysis under acidic or basic conditions. Studies on the acid-catalyzed hydrolysis of uridine, which contains the uracil moiety, have shown that the process can involve hydration of the C5-C6 double bond as an initial step, followed by cleavage of the N-glycosidic bond. nih.gov For 6-isopropyluracil, hydrolysis would likely involve the opening of the pyrimidine ring. The rate of hydrolysis would be dependent on pH and temperature.

Table 2: Potential Degradation Products of 6-Isopropylpyrimidine-2,4(1H,3H)-dione

| Degradation Pathway | Potential Products |

|---|---|

| Autoxidation | 6-(1-hydroxy-1-methylethyl)pyrimidine-2,4(1H,3H)-dione, 6-acetylpyrimidine-2,4(1H,3H)-dione, ring-opened products. |

| Hydrolysis | Ring-opened products such as N-(1-carboxy-2-methylpropyl)urea. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within 6-Isopropylpyrimidine-2,4(1H,3H)-dione.

Similarly, experimental FT-Raman spectra for this compound are scarce. However, theoretical calculations can predict the Raman scattering activities. In contrast to FT-IR, non-polar bonds and symmetric vibrations often exhibit stronger signals in Raman spectroscopy. Therefore, the symmetric stretching of the pyrimidine (B1678525) ring and the vibrations of the C-C bonds of the isopropyl group are expected to be prominent in the theoretical FT-Raman spectrum. The complementary nature of FT-IR and FT-Raman spectroscopy, even when based on theoretical models, allows for a more complete assignment of the vibrational modes of the molecule.

The precise assignment of vibrational wavenumbers is achieved through a synergistic approach that combines experimental data (when available) with theoretical calculations. For related pyrimidine derivatives, researchers have successfully used DFT calculations to interpret experimental FT-IR and FT-Raman spectra. This process involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. The potential energy distribution (PED) analysis is then employed to determine the contribution of individual internal coordinates to each normal mode of vibration, leading to a detailed and reliable assignment of the observed spectral bands. In the absence of experimental data for this compound, such theoretical assignments provide the most reliable information available on its vibrational properties.

Table 1: Predicted Vibrational Wavenumbers for this compound (Theoretical) (Note: This table is a representation based on typical values for similar structures and requires specific computational studies for accurate data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium | N-H stretching |

| ~3100 | Medium | C-H stretching (ring) |

| ~2970 | Strong | C-H stretching (isopropyl) |

| ~1720 | Strong | C=O stretching |

| ~1680 | Strong | C=O stretching |

| ~1460 | Medium | C-H bending (isopropyl) |

| ~1250 | Medium | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms within the molecule.

While a specific experimental ¹H NMR spectrum for this compound is not available in the reviewed literature, predictions can be made based on the known chemical shifts of similar structures and theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group and the pyrimidine ring. The two methyl groups of the isopropyl moiety would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton would, in turn, appear as a multiplet. The proton attached to the pyrimidine ring at position 5 would give rise to a singlet. The N-H protons of the pyrimidine ring are also expected to produce signals, though their chemical shift and multiplicity can be influenced by factors such as solvent and concentration.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not readily found. Theoretical predictions, however, can provide an expected range for the chemical shifts. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum, typically in the range of 150-170 ppm. The carbons of the pyrimidine ring (C5 and C6) would have chemical shifts influenced by the nitrogen atoms and the isopropyl substituent. The carbons of the isopropyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical) (Note: This table is a representation based on typical values for similar structures and requires specific computational or experimental data for accuracy.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | Variable | - |

| N3-H | Variable | - |

| C2 | - | ~152 |

| C4 | - | ~165 |

| C5-H | ~5.7 | ~105 |

| C6 | - | ~150 |

| CH (isopropyl) | ~3.0 (septet) | ~35 |

Advanced NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework.

In a study involving a co-crystal of 6-isopropyluracil and adenine (B156593), the ¹H NMR spectrum was analyzed in a DMSO-d₆ solution. rsc.org The expected proton signals for 6-isopropyluracil would include a singlet for the olefinic proton at the C5 position, a septet for the methine proton of the isopropyl group, and a doublet for the six equivalent methyl protons of the isopropyl group. Additionally, signals corresponding to the N1 and N3 protons of the pyrimidine ring would be observable.

While specific data for the parent compound is limited in the available literature, analysis of the closely related derivative, 1,3-Dimethyl-6-isopropyluracil, in CDCl₃ shows characteristic chemical shifts that can be used for comparative purposes. clockss.org The vinylic H-5 proton appears as a singlet at δ 5.63 ppm. clockss.org The isopropyl group's methine proton is observed as a multiplet at δ 2.75 ppm, and the corresponding six methyl protons present as a doublet at δ 1.19 ppm. clockss.org These values provide a strong indication of the electronic environment and expected spectral pattern for the core structure of 6-isopropyluracil.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in unequivocally assigning proton signals to their corresponding carbon atoms and confirming the connectivity across the entire molecule.

Mass Spectrometry

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂), mass spectrometric analysis would confirm the nominal molecular mass of 154 Daltons. The fragmentation pattern observed in the mass spectrum would provide further structural information, typically showing losses of fragments related to the isopropyl group or parts of the pyrimidine ring, which helps in confirming the proposed structure.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pyrimidine derivatives in complex mixtures. This method allows for the separation of the target analyte from impurities or other components via liquid chromatography before it enters the mass spectrometer for detection. The retention time from the LC provides an additional layer of identification, while the mass spectrometer offers high selectivity and sensitivity. This technique is particularly useful for quantifying low levels of uracil (B121893) derivatives in various matrices.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a molecule. For this compound, the theoretical monoisotopic mass is calculated to be 154.0742 g/mol . HRMS analysis would be expected to yield a mass measurement very close to this theoretical value (typically within 5 ppm), thereby confirming the elemental composition of C₇H₁₀N₂O₂ and distinguishing it from other potential isomers or compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyrimidine-2,4-dione (uracil) core of the molecule acts as a chromophore. The absorption of UV light by this system is primarily due to π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the uracil ring. The n→π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. For uracil and its simple alkylated derivatives in neutral aqueous solution, the main absorption band corresponding to a π→π* transition typically appears in the range of 250-270 nm. The presence of the isopropyl group at the C6 position is expected to have a minor bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect on the absorption maximum (λₘₐₓ) compared to the parent uracil molecule.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystal. This technique offers definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A co-crystal structure of 6-isopropyluracil with adenine has been successfully determined, revealing detailed insights into its three-dimensional architecture and its capacity for forming specific intermolecular interactions. rsc.org In the solid state, the analysis showed that one adenine molecule is flanked by two molecules of 6-isopropyluracil, forming a tri-base pair. rsc.org This complex is held together by a combination of Watson-Crick and Hoogsteen base-pairing interactions. rsc.org The analysis also identified two types of π-stacking interactions within the crystal lattice: a stronger interaction (3.636 Å) between a pyrimidine base and the imidazole (B134444) ring of adenine, and another interaction (3.953 Å) involving a second 6-isopropyluracil molecule and the pyrimidine ring of adenine. rsc.org

The crystallographic analysis of the 2:1 co-crystal of 6-isopropyluracil and adenine provides precise unit cell parameters. This data defines the fundamental repeating unit of the crystal lattice. While the data pertains to the co-crystal rather than pure 6-isopropyluracil, it confirms the molecular structure of the compound within the crystalline environment.

Table 1: Crystallographic Data for the 6-isopropyluracil:adenine Co-crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.852(3) |

| b (Å) | 12.102(4) |

| c (Å) | 19.348(6) |

| α (°) | 90 |

| β (°) | 99.279(6) |

| γ (°) | 90 |

| Volume (ų) | 2043.6(11) |

| Z | 4 |

Data sourced from the crystallographic information file of the reported co-crystal structure.

Analysis of Molecular Conformation and Torsion Angles

While a specific crystal structure for this compound is not extensively detailed in published literature, valuable conformational insights can be drawn from the analysis of closely related analogues. The crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, for instance, provides a reliable model for the spatial orientation of the isopropyl group relative to the pyrimidine ring. nih.govresearchgate.netnih.gov

In this analogue, the isopropyl group is positioned nearly perpendicular to the plane of the pyrimidine ring. nih.govresearchgate.net This orientation is quantified by specific torsion angles that define the rotation around the C-C bond connecting the isopropyl substituent to the heterocyclic core. The observed torsion angles indicate a stable, sterically favored conformation. nih.govnih.gov

| Torsion Angle | Value (°) |

| C3–C4–C5–C7 | -70.8 (3) |

| C3–C4–C5–C6 | 56.0 (3) |

Table 1: Key torsion angles in the analogue 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, illustrating the orientation of the isopropyl group relative to the pyrimidine ring. nih.govresearchgate.net

This perpendicular arrangement minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the pyrimidine ring, representing a low-energy conformational state. nih.gov The molecular conformation is further stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in defining the crystal packing and supramolecular assembly of pyrimidine derivatives. rsc.orgnih.gov Analysis of the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione demonstrates a rich network of these interactions, which are expected to be similar for this compound. nih.govresearchgate.netnih.gov

Hydrogen Bonding: The structure exhibits extensive intermolecular hydrogen bonding. Two adjacent molecules form inversion-related dimers through a pair of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.net These dimers are further interconnected into chains by additional N—H⋯O and weaker C—H⋯O hydrogen bonds, extending the network throughout the crystal lattice. nih.govnih.gov

π-π Stacking: The crystal packing is also stabilized by weak π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules. nih.govresearchgate.net These rings arrange in a head-to-tail fashion, with an interaction distance of 3.6465 (10) Å. nih.govnih.gov This type of interaction, governed by London dispersion forces and electrostatic contributions, is fundamental to the structure of many nucleic acids and other heterocyclic systems. nih.gov The interplay between hydrogen bonding and π-π stacking creates a stable, three-dimensional supramolecular architecture. nih.govrsc.org

| Interaction Type | Description | Distance (Å) |

| N—H⋯O Hydrogen Bond | Forms R²₂(8) dimers | - |

| C—H⋯O Hydrogen Bond | Connects dimers into chains | - |

| π-π Stacking | Between adjacent pyrimidine rings | 3.6465 (10) |

Table 2: Summary of key intermolecular interactions observed in the crystal structure of the related compound 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential tools for assessing the purity of synthesized compounds like this compound and for monitoring the progress of the chemical reactions used to prepare them. nih.govnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used technique for the qualitative monitoring of reactions involving pyrimidine derivatives. nih.gov It allows chemists to quickly determine the consumption of starting materials and the formation of products. mdpi.com

The process typically involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. mdpi.com The plate is then developed in a sealed chamber containing an appropriate mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots are visualized, often using ultraviolet (UV) light at wavelengths of 254 nm or 365 nm, as pyrimidine rings are UV-active. mdpi.com

| Parameter | Typical Specification |

| Stationary Phase | Silica gel (e.g., Merck F254) |

| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., ethyl acetate:hexane 1:1) |

| Visualization | UV light (254 nm / 365 nm) |

Table 3: Typical parameters for Thin-Layer Chromatography (TLC) used in the synthesis and monitoring of pyrimidine derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of pyrimidine derivatives, making it the standard method for determining the purity of final products. creative-proteomics.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.net

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (such as C8 or C18 silica gel) with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By using either an isocratic (constant mobile phase composition) or a gradient (variable mobile phase composition) elution, a high degree of separation can be achieved. Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance.

| Parameter | Example Condition |

| Column | Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles |

| Mobile Phase | 10:90 mixture of [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and [B] acetonitrile |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 270 nm |

Table 4: Representative High-Performance Liquid Chromatography (HPLC) conditions for the analysis of pyrimidine compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis would elucidate the nature of the chemical bonds within the molecule, including donor-acceptor interactions and charge transfer phenomena. This analysis helps in understanding the hybridization of atomic orbitals and the delocalization of electron density.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

The study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy gap between the HOMO and LUMO would indicate the chemical reactivity and kinetic stability of 6-Isopropylpyrimidine-2,4(1H,3H)-dione.

Calculation of Molecular Electrostatic Potential (MEP)

An MEP map would visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule would interact with other chemical species.

Hyperpolarizability Calculations

Calculations of first-order hyperpolarizability would be necessary to determine the nonlinear optical (NLO) properties of this compound. These properties are of interest for applications in materials science and photonics.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis would be required to identify the most stable three-dimensional arrangements (conformers) of the isopropyl group relative to the pyrimidine (B1678525) ring. The calculation of the potential energy surface would map the energy changes associated with bond rotations, providing a deeper understanding of the molecule's flexibility and preferred shapes.

Identification of Lowest Energy Conformers

The conformational landscape of this compound is primarily defined by the orientation of the isopropyl group relative to the pyrimidine ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to identify the most stable conformations, known as the lowest energy conformers. These studies involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting geometry.

Torsion Angle Studies and Conformational Dynamics

Torsion angle studies provide quantitative information about the rotational barriers and the relative energies of different conformers. In the case of this compound, the dynamics of the isopropyl group's rotation are of particular interest.

While direct computational studies on this compound are limited in the provided search results, valuable insights can be drawn from the crystal structure of the closely related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. In this molecule, the isopropyl group is reported to be almost perpendicular to the pyrimidine ring. This perpendicular orientation is a result of minimizing steric clashes with the adjacent chloro and carbonyl groups. The reported torsion angles for the isopropyl group relative to the pyrimidine ring in this chloro-derivative provide a strong indication of the likely conformational preferences in the non-chlorinated parent compound.

| Torsion Angle | Value (°) |

|---|---|

| C3–C4–C5–C7 | -70.8 (3) |

| C3–C4–C5–C6 | 56.0 (3) |

These values from a substituted analog suggest that the isopropyl group in this compound would also adopt a staggered conformation to alleviate steric strain. The conformational dynamics would involve rotation around the C-C bond, with the lowest energy wells corresponding to these staggered orientations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, solvent effects, and intermolecular interactions of this compound over time.

While specific MD simulation studies for this compound were not found in the search results, the general methodology is widely applied to pyrimidine derivatives to understand their behavior in biological systems. Such simulations would typically involve placing the molecule in a simulated solvent box (e.g., water) and observing its movements and interactions over nanoseconds or longer. Key findings from such a simulation would include the flexibility of the pyrimidine ring, the rotational dynamics of the isopropyl group, and the formation and breaking of hydrogen bonds with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a dynamic environment, which is often more representative of its state in biological or chemical systems than a static, lowest-energy structure.

Reactivity Descriptors and Site Identification

Computational chemistry provides a suite of tools to predict the reactivity of a molecule and identify the most probable sites for chemical reactions. These methods are based on the principles of quantum mechanics and provide insights into the electronic structure of the molecule.

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe the reactivity of different sites within a molecule. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, calculating the Fukui functions would reveal the most likely atoms to participate in chemical reactions.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site to react with a radical.

While specific Fukui function values for this compound are not available in the provided search results, studies on related uracil (B121893) derivatives show that the nitrogen and oxygen atoms of the pyrimidine ring are often the most reactive sites. The isopropyl group, being an electron-donating group, would also influence the reactivity of the adjacent carbon atom on the ring.

The Average Local Ionization Energy (ALIE) is another powerful descriptor for predicting chemical reactivity. It represents the average energy required to remove an electron from any point in the space of a molecule. nih.gov Regions with lower ALIE values correspond to areas where electrons are least tightly bound and are therefore more susceptible to electrophilic attack.

Plotting the ALIE on the molecular surface of this compound would generate a map of its reactivity. It is expected that the regions with the lowest ALIE would be located around the nitrogen and oxygen atoms of the pyrimidine ring, as well as potentially on the π-system of the ring itself. These surfaces provide a more intuitive and visual representation of reactivity compared to atom-condensed indices.

Intermolecular Interaction Analysis

The way this compound interacts with other molecules is crucial for its behavior in condensed phases and biological systems. Computational methods can be used to analyze and quantify these non-covalent interactions.

In the solid state, pyrimidine derivatives are known to form extensive networks of hydrogen bonds. For this compound, the N-H groups and the carbonyl oxygen atoms are prime candidates for forming strong hydrogen bonds. In the crystal structure of the related 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, molecules are linked into dimers via N-H···O hydrogen bonds. These dimers are further connected into chains through additional hydrogen bonding.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify key intermolecular contacts. For instance, red spots on a dnorm mapped surface indicate close contacts, which are often indicative of hydrogen bonds.

A comprehensive Hirshfeld surface analysis specific to this compound has not been reported. In studies of similar pyrimidine derivatives, Hirshfeld analysis has been pivotal in identifying the predominant interactions. For example, in various uracil derivatives, N-H···O and C-H···O hydrogen bonds, as well as H···H contacts, are commonly observed as significant contributors to the crystal packing. rsc.orgresearchgate.net The presence and nature of different functional groups on the pyrimidine ring can significantly influence these interactions. rsc.orgrsc.org

2D-Fingerprint Plots

Detailed 2D-fingerprint plots for this compound are not available in the current body of scientific literature. For analogous pyrimidine structures, these plots have revealed that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant. mdpi.comnih.gov For example, in some pyrazolo[3,4-d]pyrimidines, H···H and C···H/H···C contacts are the major intermolecular interactions. mdpi.com In uracil, N-H···O contacts can account for a substantial portion of the interactions, highlighting the importance of hydrogen bonding in these systems. rsc.orgresearchgate.net

Theoretical Studies on Acid-Base Properties and Protonation Equilibria

The acid-base properties and protonation equilibria of pyrimidine derivatives are fundamental to their chemical behavior and biological activity. Computational methods, such as those based on density functional theory (DFT), are frequently employed to predict pKa values and to study the thermodynamics of protonation. These theoretical studies can provide insights into the most likely sites of protonation or deprotonation and how these processes are influenced by the molecular structure and solvent effects.

A review of the available literature indicates a lack of specific theoretical studies focused on the acid-base properties and protonation equilibria of this compound. Computational studies on related pyrimidine structures are common, but these findings cannot be directly extrapolated to the title compound due to the specific influence of the isopropyl group on the electronic structure of the pyrimidine ring.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic studies of biological interactions for the compound “this compound” corresponding to the detailed outline provided.

Research in this area has predominantly focused on derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold, particularly those with additional substitutions, such as a hydroxyl group at the N-3 position and various larger functional groups at the C-5 and C-6 positions. These modified compounds, such as 6-(cyclohexylmethyl)-5-isopropyl-3-hydroxypyrimidine-2,4-dione and other 3-Hydroxypyrimidine-2,4-dione (HPD) analogues, have been investigated as potential inhibitors of HIV enzymes. nih.govnih.govnih.govnih.gov

However, specific data on enzyme-ligand interactions, receptor binding dynamics, or the inhibitory effects on HIV Reverse Transcriptase, RNase H, and Integrase for the exact molecule, this compound, are not present in the available search results. The biological activity and mechanistic details are highly dependent on the specific substitution pattern of the pyrimidine-dione core, and information cannot be extrapolated from its more complex analogues.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified compound.

Mechanistic Studies of Biological Interactions Excluding Clinical Data

Inhibition of Key Enzymatic Pathways

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthetase (TSase) (General Pyrimidine (B1678525) Derivatives)

Dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) are crucial enzymes in the folate metabolic pathway, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. researchgate.netorscience.ru Consequently, inhibitors of these enzymes have been pivotal in the development of antimicrobial and anticancer therapies. nih.govmdpi.comwikipedia.org

The pyrimidine ring is a core structural feature in many DHFR inhibitors, often seen in the 2,4-diaminopyrimidine (B92962) motif, which mimics the pteridine (B1203161) ring of the natural substrate, dihydrofolate. researchgate.netorscience.runih.gov These compounds act as antifolates by competitively binding to the active site of DHFR, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comwikipedia.org This blockade disrupts the synthesis of thymidylate, leading to "thymineless death" in rapidly dividing cells. nih.gov

While many potent inhibitors are 2,4-diamino substituted pyrimidines, the uracil-like core of 6-Isopropylpyrimidine-2,4(1H,3H)-dione is also of interest. Studies on related structures, such as pyrrolo[2,3-d]pyrimidine antifolates, have demonstrated dual inhibition of both human TS and DHFR. nih.gov The activity of pyrimidine derivatives against these enzymes is highly dependent on the substitution pattern. Research on 6-alkyl-2,4-diaminopyrimidines as bacterial DHFR inhibitors has shown that substitutions at the C6 position can lead to attenuated activity compared to unsubstituted counterparts. nih.govnih.gov This is rationalized by the presence of a side pocket near the main binding site; hydrophobic C6 substituents interact with protein residues, causing a conformational change that can affect inhibitor binding and catalytic activity. nih.govnih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a series of 6-alkyl-2,4-diaminopyrimidine-based DHFR inhibitors against Bacillus anthracis and Staphylococcus aureus, illustrating the impact of C6 substitution.

| C6-Substituent | B. anthracis MIC | S. aureus MIC |

|---|---|---|

| Methyl | 4 | 8 |

| Ethyl | 2 | 4 |

| Propyl | 1 | 4 |

| Butyl | 0.5 | 2 |

| Pentyl | 0.25 | 1 |

| Hexyl | 0.125 | 0.5 |

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. tandfonline.com There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation. jpp.krakow.pl Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Studies have shown that pyrimidine derivatives have significant potential as selective COX-2 inhibitors. mdpi.comnih.gov The pyrimidine scaffold can serve as a promising foundation for potent and selective anti-inflammatory agents. mdpi.comnih.gov The larger binding pocket in the active site of the COX-2 isoform compared to COX-1 is a key factor that can be exploited for designing selective inhibitors. nih.gov Various pyrimidine derivatives have demonstrated inhibitory activity against COX-2 that is comparable to reference drugs like meloxicam (B1676189) and celecoxib. nih.govnih.gov

The table below summarizes the COX inhibitory activity of selected pyrimidine derivatives from different studies, highlighting the potential of this chemical class.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3b | - | 0.20 | nih.gov |

| Compound 5b | - | 0.18 | nih.gov |

| Compound 5d | - | 0.16 | nih.gov |

| Compound 3 | 5.50 | 0.85 | tandfonline.com |

| Compound 4a | 5.05 | 0.65 | tandfonline.com |

| Celecoxib (Reference) | 6.34 | 0.56 | tandfonline.com |

Interference with Viral RNA Synthesis Mechanisms

The pyrimidine core is fundamental to nucleosides that make up viral genetic material. Consequently, pyrimidine analogs can interfere with viral replication through several mechanisms. A primary strategy involves the inhibition of de novo pyrimidine biosynthesis. nih.govnih.gov Viruses, being heavily reliant on host cell machinery, require a substantial supply of nucleotides for the replication of their genomes. biorxiv.org

Broad-spectrum antiviral agents have been shown to target dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. nih.govnih.gov By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which in turn limits viral RNA synthesis and replication. nih.govbiorxiv.org This mechanism has been shown to be effective against a variety of RNA and DNA viruses. nih.gov The antiviral effect of these inhibitors can be reversed by the addition of external pyrimidines like uracil (B121893), confirming the mechanism of action. nih.gov

Another mechanism involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp). mdpi.com Some pyrimidine-based nucleoside analogs can be incorporated into the growing viral RNA chain, leading to chain termination or mutagenesis. biorxiv.orgdntb.gov.ua Other non-nucleoside inhibitors can bind to the RdRp and prevent its interaction with the RNA template, effectively blocking RNA synthesis. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of pyrimidine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the core ring.

Elucidation of Pharmacophore Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. The pyrimidine ring itself is a key pharmacophoric element, often acting as a scaffold to position other functional groups correctly. nih.govresearchgate.net Key features of the pyrimidine pharmacophore include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the exocyclic amino and carbonyl groups can act as hydrogen bond acceptors and donors, which are critical for anchoring the molecule in the active site of an enzyme. researchgate.net

Aromatic/Hydrophobic Interactions: The planar pyrimidine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. researchgate.net

Substitution Points: The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) provide vectors for substitution, allowing for the fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Impact of Substituent Modifications on Molecular Interaction

The modification of substituents on the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the optimization of drug candidates. gsconlinepress.com The size, lipophilicity, and electronic nature of these substituents can profoundly impact molecular interactions. nih.govnih.gov

For this compound, the isopropyl group at the C6 position is a key determinant of its potential activity.

Steric Effects: The bulky isopropyl group can influence the molecule's orientation within a binding site. As seen in studies of DHFR inhibitors, alkyl groups at the C6 position can interact with hydrophobic pockets, but can also introduce steric hindrance that may reduce binding affinity if the pocket is not accommodating. nih.govnih.gov

Lipophilicity: The isopropyl group increases the molecule's lipophilicity. This can enhance binding to hydrophobic regions of a protein target and may also influence the compound's ability to cross cell membranes.

Electronic Effects: Alkyl groups like isopropyl are weakly electron-donating, which can subtly alter the electron distribution of the pyrimidine ring, potentially affecting the strength of hydrogen bonds and other electronic interactions. Studies have shown that both electron-donating and electron-withdrawing groups can be favorable depending on the specific target enzyme. nih.govresearchgate.net

Computational Approaches to Binding and Activity Prediction

Computational chemistry provides powerful tools for predicting the biological activity of molecules and understanding their interactions at an atomic level, thereby guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrimidine derivatives, QSAR models have been developed to predict activities such as anticancer, antifungal, and enzyme inhibition. nih.govnih.govresearchgate.net These models use various molecular descriptors:

Topological Descriptors: Describe the connectivity and branching of the molecule.

Electronic Descriptors: Quantify features like partial charges and dipole moments.

Geometric and Steric Descriptors: Relate to the molecule's shape, size, and surface area. nih.gov

Lipophilic Descriptors: Such as LogP, which describes the molecule's hydrophobicity. researchgate.net

A successful QSAR model can predict the activity of novel, unsynthesized compounds, accelerating the drug discovery process. tandfonline.com

Molecular docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For pyrimidine derivatives, docking studies have been used to:

Visualize the binding mode within the active site of enzymes like COX, DHFR, and various kinases. nih.govnih.govmdpi.com

Identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Explain the basis of selectivity (e.g., for COX-2 over COX-1).

Provide a rational basis for designing new derivatives with improved binding affinity. researchgate.net

The table below shows an example of descriptors used in a QSAR model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, illustrating the types of parameters used in such predictions.

| Descriptor | Description |

|---|---|

| A_Ar | Quantifies the presence of an aromatic ring. |

| B_Dou | Denotes the number of double bonds in the molecule. |

| P.V_P | Describes the molecule's positive partial surface area. |

| Q.V_N | Calculates the molecule's negative partial surface area. |

Molecular Docking Simulations for Active Site Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of action of a small molecule ligand within the active site of a target protein. For pyrimidine derivatives, molecular docking studies have been pivotal in identifying potential therapeutic targets and optimizing lead compounds.

Although specific docking studies on this compound are not readily found in the literature, numerous studies on analogous compounds highlight the utility of this approach. For instance, various pyrimidine derivatives have been docked into the active sites of enzymes such as SARS-CoV-2 main protease, cyclin-dependent kinases, and PARP-1 to predict their inhibitory potential. nih.govrupress.orgrsc.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

A representative molecular docking study on a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives targeting the PARP-1 enzyme demonstrated that the pyrimidine-2,4-dione scaffold consistently occupies the nicotinamide-binding site. rsc.org The carbonyl groups and the NH of the pyrimidine ring were found to form characteristic hydrogen bonds with residues like Gly863, while the rest of the molecule established further interactions. rsc.org Such studies underscore the importance of the pyrimidine core in anchoring the molecule within the active site.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 7 | -8.5 | Met793, Leu718 |

| Compound 10 | -8.2 | Met793, Cys797 |

| Compound 14 | -9.1 | Met793, Leu844 |

| Compound 17 | -8.8 | Met793, Asp855 |

Homology Modeling and Structure-Based Design Principles

In the absence of an experimentally determined crystal structure of a target protein, homology modeling can be employed to generate a three-dimensional model based on the known structure of a homologous protein. This model can then be used for molecular docking simulations and to guide the structure-based design of new inhibitors. The pyrimidine scaffold is a common feature in many kinase inhibitors, and homology modeling has been utilized to study their interactions with understudied kinases implicated in neurodegeneration. acs.org

Structure-based drug design relies on the knowledge of the three-dimensional structure of the drug target. By visualizing how a ligand, such as a pyrimidine derivative, binds to its target, medicinal chemists can make rational modifications to improve its potency and selectivity. A prime example is the development of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Fms-like tyrosine receptor kinase 3 (FLT3), a target in acute myelogenous leukemia. nih.gov The crystal structure of related inhibitors in complex with their target kinases has guided the design of new analogs with improved pharmacological profiles. acs.org

The design principles often involve optimizing interactions with key amino acid residues in the active site. For instance, the pyrimidine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. acs.org Substituents on the pyrimidine ring can then be modified to exploit other pockets within the active site, thereby enhancing binding affinity and selectivity.

| Compound Moiety | Interacting Residue | Type of Interaction |

|---|---|---|

| Pyrimidine ring | Hinge region amino acids | Hydrogen bonding |

| Pyrrole ring | Hydrophobic pocket | van der Waals forces |

| Side chains | Solvent-exposed region | Improved solubility and ADME properties |

Mechanisms of Interaction with Nucleic Acid Synthesis and Functioning (General Pyrimidine Derivatives)

Pyrimidine derivatives can interfere with the synthesis and function of nucleic acids through various mechanisms, primarily due to their structural similarity to the natural pyrimidine bases: cytosine, thymine, and uracil. juniperpublishers.comwikipedia.org

One major mechanism is the inhibition of enzymes involved in the de novo synthesis of pyrimidine nucleotides. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, is a well-established target for pyrimidine analogs. rupress.org By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. nih.gov This inhibition can have broad-spectrum antiviral and anticancer effects. nih.gov

Another mechanism involves the metabolic activation of pyrimidine analogs into their triphosphate forms, which can then be incorporated into growing DNA or RNA chains by polymerases. The incorporation of these fraudulent nucleotides can lead to chain termination, as they may lack the necessary 3'-hydroxyl group for further elongation. nih.gov Even if elongation continues, the presence of the analog can disrupt the normal structure and function of the nucleic acid, leading to errors in replication and transcription. nih.gov For example, pyrimidine analogs lacking the 2-keto group have been shown to inhibit DNA polymerase reactions. oup.com

Furthermore, some pyrimidine derivatives can directly interact with nucleic acids. For instance, nucleobase radicals, which can be formed from pyrimidines, can lead to strand scission in DNA and RNA. nih.gov The reactivity of these radicals can be influenced by the substituents on the pyrimidine ring.

The diverse mechanisms by which pyrimidine derivatives interact with the machinery of nucleic acid synthesis and function underscore their significance as scaffolds for the development of therapeutic agents.

Applications and Emerging Research Directions in Chemical Synthesis

6-Isopropylpyrimidine-2,4(1H,3H)-dione as a Precursor in Organic Synthesis

This compound serves as a valuable precursor in the field of organic synthesis, primarily for the creation of more complex and biologically relevant molecules. Its inherent chemical structure, featuring reactive nitrogen and oxygen atoms, as well as a modifiable pyrimidine (B1678525) core, allows for a variety of chemical transformations. Researchers have utilized this compound and its derivatives to synthesize a range of novel chemical entities.

One key application of pyrimidine-2,4-dione derivatives is in the synthesis of potential chemotherapeutic agents. nih.gov For instance, the synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione has been reported as a precursor for potential therapeutic compounds. nih.gov The introduction of a chloro group at the 6-position enhances the reactivity of the pyrimidine ring, making it a key intermediate for further functionalization. This chloro derivative can be synthesized from 5-isopropylbarbituric acid by reacting it with phosphorus oxychloride and N,N-dimethyl aniline. nih.gov

Furthermore, pyrimidine-2,4-dione derivatives are instrumental in the synthesis of fused heterocyclic systems. These fused systems are of great interest due to their diverse pharmacological activities. medwinpublishers.com The pyrimidine ring of this compound can be annulated with other rings to create polycyclic structures with potential biological applications. The synthesis of various 6-substituted pyrimidine-2,4-dione derivatives has been explored, demonstrating the versatility of this scaffold in generating a library of compounds for biological screening. medwinpublishers.com The general synthetic approach often involves the condensation of a substituted urea (B33335) with a β-keto ester or a similar three-carbon component, followed by modifications at the C5 and C6 positions of the pyrimidine ring.

The following table summarizes the role of this compound and its derivatives as precursors in organic synthesis:

| Precursor | Synthetic Target | Potential Application |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | Novel chemotherapeutic agents | Anticancer, Antiviral |

| 6-aminopyrimidine-2,4-diones | Fused heterocyclic systems | Varied pharmacological activities |

| 5-Isopropylbarbituric acid | 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | Intermediate for further synthesis |

Role as a Monomer in Polymer Chemistry Research

Currently, there is limited specific information available in the reviewed literature regarding the direct application of this compound as a monomer in polymer chemistry research. While pyrimidine-containing polymers are an area of interest due to their potential for creating materials with unique properties such as hydrogen bonding capabilities and biological recognition, the focus has largely been on other pyrimidine derivatives. The synthesis of polymers incorporating the pyrimidine-2,4-dione moiety could potentially lead to materials with interesting thermal, optical, and biological properties. Future research may explore the polymerization of vinyl-substituted or other functionalized derivatives of this compound to develop novel polymers.

Building Block for Complex Heterocyclic Architectures

The pyrimidine-2,4-dione scaffold, including the 6-isopropyl substituted variant, is a fundamental building block for the construction of complex heterocyclic architectures. nih.govnih.govresearchgate.net Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of fused ring systems, which are prevalent in many biologically active compounds.

One prominent application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with a wide range of biological activities. nih.gov The synthesis of these compounds often involves the condensation of a 6-aminopyrimidine-2,4-dione derivative with a suitable carbonyl compound or its equivalent. The resulting pyridopyrimidine core can be further modified to generate a diverse library of compounds for drug discovery. For example, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as eEF-2K inhibitors. nih.gov

Furthermore, pyrimidine-2,4-diones are utilized in the construction of pyridodipyrimidines, which are tricyclic fused heterocyclic systems. nih.gov These complex structures are synthesized through various strategies, often involving the reaction of two pyrimidine-containing precursors. For instance, the reaction of a 6-aminouracil (B15529) derivative with an aldehyde can lead to the formation of a pyridodipyrimidine core. nih.gov These compounds have shown potential as redox catalysts and possess interesting biological properties.

The versatility of the pyrimidine-2,4-dione core as a building block is highlighted in the following table:

| Pyrimidine-2,4-dione Derivative | Resulting Heterocyclic Architecture | Synthetic Strategy |

| 6-Aminouracil derivatives | Pyrido[2,3-d]pyrimidines | Condensation with carbonyl compounds |

| 6-Aminouracil derivatives | Pyridodipyrimidines | Reaction with aldehydes |

| 6-chlorouracil (B25721) derivatives | Substituted pyrimidine-2,4-diones | Condensation with various amines researchgate.netresearchgate.net |

Development of Novel Synthetic Reagents and Catalysts (e.g., Nanocomposite Catalysis)